2-Hydroxyazulene

Description

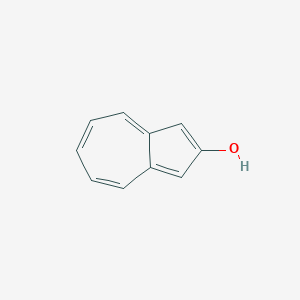

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azulen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMKWDVUTHKNMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=C2C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472607 | |

| Record name | 2-Hydroxyazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19384-00-0 | |

| Record name | 2-Hydroxyazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Hydroxyazulene and Its Analogues

Strategies from Tropone (B1200060) and 2H-Cyclohepta[b]furan-2-one Derivatives

Tropone and its derivatives, along with 2H-cyclohepta[b]furan-2-ones, serve as versatile precursors for constructing the azulene (B44059) skeleton. These methods often involve the formation of the five-membered ring onto the existing seven-membered ring of the tropone core.

Nucleophilic Additions with Active Methylenes

A well-established method for synthesizing 2-hydroxyazulene derivatives involves the reaction of troponoids bearing a suitable leaving group at the 2-position with active methylene (B1212753) compounds. mdpi.comnih.gov This approach, pioneered by Nozoe and coworkers, provides a direct route to highly functionalized 2-hydroxy- and 2-aminoazulenes. mdpi.comnih.gov

The reaction typically proceeds by the nucleophilic attack of a carbanion, generated from an active methylene compound like diethyl malonate or ethyl cyanoacetate (B8463686), on the tropone ring. For instance, the reaction of 2-chlorotropone (B1584700) or 2-methoxytropone (B1212227) with diethyl sodiomalonate in ethanol (B145695), particularly with an excess of sodium ethoxide, yields diethyl this compound-1,3-dicarboxylate. oup.com Similarly, reacting 2-chlorotropone with ethyl cyanoacetate or malononitrile (B47326) in the presence of sodium ethoxide can produce other azulene derivatives. oup.com The nature of the base and the substituents on the tropone ring can influence the reaction's outcome. mdpi.com

The reaction of 2-chlorotropone with diethyl malonate in the presence of sodium ethoxide can also form 3-ethoxycarbonyl-2H-cyclohepta[b]furan-2-one, which can then be converted to the desired this compound derivative. oup.com The mechanism is believed to involve the initial formation of a 2H-cyclohepta[b]furan-2-one intermediate, which then rearranges to the azulene skeleton. mdpi.com

Detailed findings from studies on these reactions are presented in the table below:

| Troponoid | Active Methylene Compound | Base | Product | Yield |

| 2-Chlorotropone | Diethyl Malonate | Sodium Ethoxide (excess) | Diethyl this compound-1,3-dicarboxylate | Good |

| 2-Methoxytropone | Diethyl Malonate | Sodium Ethoxide (excess) | Diethyl this compound-1,3-dicarboxylate | Good |

| 2-Chlorotropone | Ethyl Cyanoacetate | Sodium Ethoxide | 2-Aminoazulene derivatives | Good |

| 2-Chlorotropone | Malononitrile | Sodium Ethoxide | 2-Aminoazulene derivatives | Good |

[8+2] Cycloaddition Approaches

The [8+2] cycloaddition reaction is a powerful tool for the synthesis of azulenes, where a 2H-cyclohepta[b]furan-2-one acts as the 8π component and an electron-rich olefin serves as the 2π component. mdpi.comnih.gov This method, often referred to as the Yasunami-Takase method when using enamines, allows for the construction of a wide variety of substituted azulenes. mdpi.com

The reaction of 2H-cyclohepta[b]furan-2-ones with enamines, generated from various aldehydes or ketones, is a particularly effective strategy. nih.gov The cycloaddition proceeds through a strained intermediate that undergoes decarboxylation and subsequent deamination to yield the thermodynamically stable azulene. nih.gov The reactivity and yield of this reaction are influenced by the substituents on the 2H-cyclohepta[b]furan-2-one, the amine used to form the enamine, and the carbonyl compound precursor of the enamine. nih.gov

Similarly, [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with enol ethers provides a route to azulene derivatives with diverse functional groups, although this often requires high reaction temperatures. nih.govnih.gov The reaction mechanism is believed to be similar to that with enamines, involving a strained cycloadduct followed by decarboxylation and elimination of an alcohol. nih.gov

The following table summarizes key findings from [8+2] cycloaddition reactions for azulene synthesis:

| 8π Component | 2π Component | Conditions | Product Type |

| 2H-Cyclohepta[b]furan-2-one | Enamines | Varies | Substituted Azulenes |

| 2H-Cyclohepta[b]furan-2-one | Enol Ethers | High Temperature | Functionalized Azulenes |

| 8-Aryl-8-azaheptafulvenes | Activated Styrenes | N/A | 1-Aza-2-aryl-dihydroazulenes |

Cycloheptatriene-Based Annulation Strategies

Cycloheptatriene (B165957) is a readily available starting material that can be utilized as the seven-membered ring precursor for the synthesis of azulenes. These strategies involve the construction of the five-membered ring onto the cycloheptatriene framework.

[2+2] Cycloaddition Reactions and Subsequent Transformations

A notable strategy for the synthesis of this compound involves the [2+2] cycloaddition of cycloheptatriene with dichloroketene (B1203229). rsc.orgrsc.org The dichloroketene is typically generated in situ from trichloroacetyl chloride and activated zinc. rsc.orghelsinki.fi This reaction affords a 9,9-dichlorobicyclo[5.2.0]nona-2,4-dien-8-one as the major product. rsc.org

The resulting cycloadduct can then be subjected to a ring expansion of the four-membered ring. rsc.orgrsc.org Treatment with diazomethane (B1218177) leads to the formation of a 1,1-dichloro-3,3a,4,8a-tetrahydroazulen-2(1H)-one. rsc.org Finally, reaction of this intermediate with lithium chloride yields this compound in good yield. rsc.org This multi-step process provides an efficient route to the target molecule from a simple starting material. rsc.orgrsc.org

Ring Expansion-Annulation Protocols

Ring expansion-annulation strategies offer another versatile approach to substituted azulenes. mdpi.comnih.gov One such method involves the reaction of β'-bromo-α-diazo ketones with rhodium carboxylates. nih.govresearchgate.net This transformation proceeds through an intramolecular Büchner reaction, followed by β-elimination of bromide, tautomerization, and in situ trapping of the resulting 1-hydroxyazulene as a carboxylate or triflate ester. nih.gov While this method directly produces 1-hydroxyazulene derivatives, it highlights the power of ring expansion in constructing the azulene core.

Pyridinium (B92312) and Pyrylium (B1242799) Salt Condensation Routes

The condensation of pyridinium or pyrylium salts with a cyclopentadienyl (B1206354) anion represents a classical and effective method for azulene synthesis, often referred to as the Ziegler-Hafner synthesis. nih.govresearchgate.net This approach is particularly useful for preparing azulenes with substituents on the seven-membered ring. nih.gov

The reaction involves the nucleophilic attack of the cyclopentadienyl anion on the pyridinium or pyrylium ring, leading to a ring-opened intermediate. mdpi.com This intermediate, a fulvene (B1219640) derivative, then undergoes an intramolecular cyclization and subsequent elimination to form the azulene ring system. mdpi.com Pyrylium salts are generally more reactive than pyridinium salts, often resulting in higher yields of the azulene product. mdpi.com

When substituted cyclopentadienyl anions are used, the position of the substituent on the resulting azulene's five-membered ring can vary, leading to mixtures of 1- and 2-substituted isomers. mdpi.com The reaction conditions and the specific pyrylium salt used can influence the isomer ratio. mdpi.com

The following table details examples of this synthetic route:

| Salt | Nucleophile | Key Intermediate | Product Type |

| Pyridinium Salt | Cyclopentadienyl anion | Fulvene derivative | Azulenes (often substituted on the 7-membered ring) |

| Pyrylium Salt | Cyclopentadienyl anion | Fulvene derivative | Azulenes (often with higher yields than pyridinium salts) |

| Trimethylpyrylium Salt | Methylcyclopentadienyl anion | Fulvene derivative | 1- and 2-Methylazulene isomers |

Formation of this compound Derivatives from Other Azulene Precursors

The synthesis of this compound derivatives can be effectively achieved by the chemical transformation of other pre-existing azulene structures. A primary method involves the hydrolysis of 2-alkoxyazulenes. For instance, this compound can be obtained from the hydrolysis of 2-methoxyazulene (B14686562) using hydrobromic acid. wikipedia.org This reaction provides a direct route to the target compound from a readily accessible precursor.

Another significant pathway involves the conversion of other functionalized azulenes. While direct electrophilic substitution on the azulene core typically occurs at the 1- and 3-positions, nucleophilic substitution at the 2-position is possible, particularly when the azulene ring is activated by electron-withdrawing groups at the 1- and 3-positions. mdpi.com For example, 2-haloazulenes, which can be challenging to synthesize directly, can serve as precursors. mdpi.combeilstein-journals.org Once formed, these 2-haloazulenes can potentially be converted to this compound derivatives through nucleophilic substitution reactions.

Additionally, more complex azulene precursors can be utilized. The reaction of 6-dimethylamino-1,3-bis(methylthio)azulene with pyridine (B92270) in the presence of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), followed by treatment with potassium hydroxide (B78521) (KOH), has been shown to produce 2-(4-pyridyl)azulene derivatives. mdpi.com While not yielding a hydroxy group directly, this methodology demonstrates the possibility of functionalizing the 2-position starting from a polysubstituted azulene precursor.

The conversion of this compound derivatives into other functional groups is also a common strategy. For example, diethyl this compound-1,3-dicarboxylate can be a starting material for the synthesis of 2-iodoazulene (B3051789), showcasing the utility of the hydroxyl group as a handle for further functionalization. researchgate.net

Development of Regioselective Synthetic Routes for Substituted 2-Hydroxyazulenes

The development of regioselective synthetic routes is paramount for obtaining 2-hydroxyazulenes, as direct functionalization of the azulene core at the 2-position is electronically disfavored. researchgate.net Electrophilic attack preferentially occurs at the electron-rich 1- and 3-positions of the five-membered ring. mdpi.com Therefore, most successful strategies build the azulene skeleton in a way that predetermines the position of the hydroxyl group.

A highly effective and widely used regioselective method is the Nozoe reaction, which involves the condensation of 2-substituted troponoids with active methylene compounds. nih.govmdpi.comacs.org In this approach, a tropone derivative bearing a good leaving group (such as a halogen or methoxy (B1213986) group) at the 2-position reacts with a carbanion generated from compounds like ethyl cyanoacetate or malononitrile. nih.govacs.org This reaction proceeds to form the azulene ring system with a hydroxyl or amino group specifically at the 2-position in excellent yields. nih.gov

Table 1: Regioselective Synthesis of this compound Derivatives from Troponoids

| Tropone Precursor | Active Methylene Compound | Resulting Azulene Derivative | Key Features | Reference |

|---|---|---|---|---|

| 2-Chlorotropone | Ethyl Cyanoacetate | Ethyl this compound-1-carboxylate | Excellent yield, regioselective formation of the 2-hydroxy derivative. | nih.govacs.org |

| 2-Methoxytropone | Malononitrile | This compound-1,3-dicarbonitrile | Direct synthesis of a dinitrile-substituted this compound. | nih.govmdpi.com |

| 2-(p-Tolylsulfonyloxy)tropone | Ethyl Cyanoacetate | Ethyl this compound-1-carboxylate | Demonstrates the use of a tosyloxy leaving group. | mdpi.com |

Another powerful precursor for the regioselective synthesis of 2-hydroxyazulenes and their derivatives is 2H-cyclohepta[b]furan-2-one. nih.govmdpi.comresearchgate.net These compounds react with various reagents, including active methylenes and enamines, through a cycloaddition pathway to construct the azulene framework. nih.govresearchgate.net The reaction of 2H-cyclohepta[b]furan-2-ones that possess a carbonyl group at the 3-position with active methylenes provides a reliable route to 2-hydroxy- and 2-aminoazulene derivatives. nih.gov This method is advantageous for creating azulenes with specific substitution patterns that would be difficult to achieve through modification of the parent azulene.

Table 2: Synthesis of this compound Derivatives from 2H-Cyclohepta[b]furan-2-ones

| 2H-Cyclohepta[b]furan-2-one Precursor | Reactant | Reaction Type | Resulting Azulene Derivative | Reference |

|---|---|---|---|---|

| 3-Carbonyl substituted 2H-cyclohepta[b]furan-2-one | Active Methylenes (e.g., Diethyl Malonate) | Condensation | This compound derivatives | nih.govmdpi.com |

| 2H-cyclohepta[b]furan-2-one | Enol Ethers | [8+2] Cycloaddition | Azulene derivatives with various functional groups | nih.gov |

| 2H-cyclohepta[b]furan-2-one | Enamines | [8+2] Cycloaddition | 2-Amino and this compound derivatives | nih.govmdpi.com |

These synthetic strategies, which rely on the construction of the azulene ring from acyclic or monocyclic precursors, are fundamental to overcoming the inherent reactivity patterns of the azulene nucleus and enabling the regiocontrolled synthesis of substituted 2-hydroxyazulenes.

Mechanistic Studies and Reactivity Profiles of 2 Hydroxyazulene

Influence of the Hydroxyl Group on Electronic Structure and Reactivity

2-Hydroxyazulene, also known as Azulen-2-ol, is a derivative of the non-benzenoid aromatic hydrocarbon azulene (B44059), with the chemical formula C₁₀H₈O. ontosight.ai Unlike its unstable isomer 1-hydroxyazulene, this compound is a stable compound that exhibits keto-enol tautomerism. wikipedia.orghelsinki.fi The hydroxyl group is attached to the 2-position of the seven-membered, electron-deficient ring of the azulene core. ontosight.aimdpi.com This substitution pattern significantly influences the molecule's electronic properties and reactivity.

The azulene molecule possesses a notable dipole moment (1.08 D) due to a charge distribution where the five-membered ring is electron-rich (nucleophilic) and the seven-membered ring is electron-deficient (electrophilic). wikipedia.orgacs.org The hydroxyl group at the 2-position acts as an electron-donating group by resonance, a characteristic that reinforces the inherent polarization of the azulene system. acs.org Theoretical studies using Density Functional Theory (DFT) indicate that the introduction of a hydroxyl group affects the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net This substitution generally leads to a decrease in the HOMO-LUMO energy gap, which can enhance the molecule's conductivity. iiste.org The pKa of this compound in water is 8.71, indicating it is more acidic than phenol (B47542) or naphthol. wikipedia.org The stability of this compound is partly attributed to the potential for intramolecular hydrogen bonding. oup.com However, the electron-rich nature imparted by the hydroxyl group can also render the azulene core susceptible to oxidative degradation and aldol-type self-condensation reactions via its keto tautomer. rsc.org

| Property | Value/Description | Source(s) |

| Common Name | This compound, Azulen-2-ol | ontosight.ai |

| Molecular Formula | C₁₀H₈O | ontosight.ai |

| Stability | Stable, exhibits keto-enol tautomerism | wikipedia.orghelsinki.fi |

| pKa (in water) | 8.71 | wikipedia.org |

| Electronic Effect | -OH group is electron-donating by resonance | acs.org |

Electrophilic Substitution Reactions of this compound Derivatives

The inherent electronic character of the azulene ring system dictates that electrophilic aromatic substitution (SₑAr) typically occurs at the electron-rich 1- and 3-positions of the five-membered ring. helsinki.fimdpi.com However, the presence of the 2-hydroxy group, along with other substituents, modifies this regioselectivity, allowing for electrophilic attack on both the five- and seven-membered rings. mdpi.comoup.com

Studies on 1,3-disubstituted 2-hydroxyazulenes have provided detailed insights into their behavior towards various electrophiles. oup.com For instance, the nitration of diethyl this compound-1,3-dicarboxylate yields both a 1-nitroazulan-2-one derivative and a 6-nitro-2-hydroxyazulene derivative, demonstrating competitive electrophilic attack at the 1- and 6-positions. mdpi.comoup.com

The regioselectivity of electrophilic substitution on this compound derivatives is highly dependent on the electrophile and reaction conditions. Research has shown that kinetically and thermodynamically controlled pathways can lead to different products. oup.com

Halogenation : The bromination of 1,3-disubstituted 2-hydroxyazulenes can yield two distinct products. Attack at the 1-position gives a 1-bromoazulan-2-one derivative, which is considered the kinetically controlled product. In contrast, the thermodynamically controlled product is the 6-bromo-2-hydroxyazulene derivative, resulting from substitution on the seven-membered ring. Chlorination with N-chlorosuccinimide (NCS) primarily affords 1-chloroazulan-2-one derivatives. oup.com

Nitration : Nitration reactions on these substrates typically result in a mixture of products, with substitution occurring at both the 1- and 6-positions. oup.com

This reactivity pattern highlights that while the 1-position remains highly activated towards electrophiles, the electron-donating effect of the 2-hydroxy group also sufficiently activates the 6-position on the otherwise electron-poor seven-membered ring to participate in electrophilic substitution. mdpi.comoup.com

| Reaction | Reagent(s) | Product(s) | Position of Substitution | Control | Source(s) |

| Bromination | Br₂ or NBS | 1-bromoazulan-2-one derivative | 1 | Kinetic | oup.com |

| 6-bromo-2-hydroxyazulene derivative | 6 | Thermodynamic | oup.com | ||

| Chlorination | NCS | 1-chloroazulan-2-one derivative | 1 | - | oup.com |

| Nitration | Various | 1-nitroazulan-2-one derivative | 1 | - | oup.com |

| 6-nitro-2-hydroxyazulene derivative | 6 | - | oup.com |

Transition metals can mediate the functionalization of this compound derivatives, enabling reactions that are otherwise difficult to achieve. A key strategy involves the conversion of the hydroxyl group into a better leaving group or the use of metal catalysts to facilitate cross-coupling and other transformations.

One notable example is the oxidative amination of diethyl this compound-1,3-dicarboxylate. In the presence of copper(II) acetate (B1210297), this compound reacts with various secondary amines (morpholine, pyrrolidine, piperidine) to yield the corresponding 6-aminoazulene derivatives. oup.com This demonstrates a metal-mediated nucleophilic substitution of hydrogen at the 6-position.

Furthermore, derivatives of this compound, such as the corresponding halides and triflates, are valuable precursors for transition-metal-catalyzed cross-coupling reactions. For example, 2-iodoazulene (B3051789) and 6-bromoazulene (accessible from this compound) participate in palladium-catalyzed reactions with organometallic reagents to form C-C bonds at these positions. mdpi.com Wang and colleagues developed a three-component reaction involving ethyl this compound-1-carboxylate, aromatic aldehydes, and malononitrile (B47326), showcasing the utility of this scaffold in multicomponent, metal-catalyzed syntheses. mdpi.com

Regioselectivity and Positional Effects in Azulene Functionalization

Nucleophilic Reactions Involving the Azulene Moiety

The electron-deficient seven-membered ring of azulene is predisposed to nucleophilic attack, particularly at the 2-, 4-, 6-, and 8-positions. mdpi.comnih.gov For this compound, the hydroxyl group itself can be transformed to facilitate nucleophilic substitution. For example, it can be converted into 2-azulenyl trifluoromethanesulfonate (B1224126) by reacting it with trifluoromethanesulfonic anhydride (B1165640). rsc.org This triflate is a good leaving group, enabling subsequent nucleophilic substitution at the 2-position.

The 4- and 8-positions of the this compound system can also be targets for nucleophiles, although their reactivity can be sterically hindered by substituents at the 1- and 3-positions. rsc.org The general reactivity of the seven-membered ring towards strong nucleophiles like organolithium reagents involves the initial formation of Meisenheimer-type complexes, which can then lead to substituted products upon rearomatization. mdpi.com

Oxidative Reactions and Dimerization Pathways of Azulen-2-ols

Azulen-2-ols are susceptible to oxidation, which can lead to the formation of dimeric structures. rsc.orgoup.com The specific pathway and resulting products depend on the oxidant and the substitution pattern of the azulene core.

A well-studied reaction is the oxidation of azulen-2-ol derivatives with lead(IV) oxide in acetic acid. oup.comoup.com This process proceeds via a one-electron oxidation mechanism, generating azulenoxy radicals as key intermediates. These highly reactive radicals can then couple in various ways. oup.com In some cases, such as with 5-substituted azulen-2-ols, the reaction can yield complex hexacyclic cage dimers. oup.com Oxidative dimerization can also be achieved using copper-based catalysts, such as [Cu(OH)(TMEDA)]₂Cl₂, which is effective for coupling this compound derivatives under aerobic conditions. rsc.org

A common outcome of the oxidation of azulen-2-ols is the formation of recombined dimers. oup.com Specifically, the coupling of two azulenoxy radicals at their respective 1-positions leads to the formation of [1,1′-Biazulene]-2,2′(1H,1′H)-diones, which are the keto-tautomers of the corresponding 2,2'-diols. oup.comoup.com These 1,1'-coupled dimers represent a common product type in the lead(IV) oxide-mediated oxidation of various azulen-2-ol derivatives. oup.com The synthesis of a 1,1′-biazulene-2,2′-diol (termed 1,1′-BAzOL) via the oxidative dimerization of a this compound precursor highlights this important reaction pathway. rsc.org

Mechanistic Insights into Hexacyclic Cage Dimer Formation

The formation of hexacyclic cage dimers from this compound derivatives is a fascinating transformation that proceeds through a series of complex mechanistic steps. The oxidation of various azulen-2-ol derivatives using lead(IV) oxide in acetic acid initiates the process. oup.com This reaction generates azulenoxy radicals through a one-electron oxidation mechanism. oup.com

These highly reactive intermediates can then follow different reaction pathways. A common outcome is the formation of recombined dimers, specifically [1,1′-biazulene]-2,2′(1H,1′H)-diones. oup.com However, under specific conditions, particularly with 5-substituted azulen-2-ol derivatives, the reaction cascade continues to form the more complex hexacyclic cage dimers. oup.com

The proposed mechanism for the formation of these cage structures involves a [5+5] π cycloaddition. oup.comresearchgate.net This is followed by a recombination of the resulting biallyl system, leading to the intricate cage-like architecture. oup.comresearchgate.net The definitive structures of these dimers have been confirmed through extensive X-ray crystallographic analysis and 13C NMR spectral comparisons of key derivatives. oup.com

It is noteworthy that not all this compound derivatives yield cage dimers. For instance, dimethyl this compound-1,3-dicarboxylate, which lacks a substituent on the seven-membered ring, exclusively forms a 1,1-coupled dimer and does not produce a cage dimer or a 1,6-coupled dimer. oup.com This highlights the influence of substituents on the reaction pathway.

Rearrangement and Transformation Reactions

This compound and its derivatives are versatile precursors in a variety of rearrangement and transformation reactions, leading to a diverse range of azulene-based structures.

One significant transformation is its reaction with trifluoromethanesulfonic anhydride. In the presence of triethylamine, this reaction yields 2-azulenyl trifluoromethanesulfonate. rsc.org This sulfonate is a valuable intermediate for further functionalization.

Furthermore, this compound derivatives can undergo cyclization reactions. For example, the AlCl3-mediated reaction of certain 2-hydroxyazulenes with activated methylene (B1212753) compounds results in the formation of pyrone-fused azulene derivatives, known as azulenopyranones. mdpi.com

Cascade reactions involving this compound derivatives have also been developed. A three-component cascade reaction of a this compound derivative with arylaldehydes and malononitrile, in the presence of a base like diazabicyclo[2.2.2]octane (DABCO), produces 2-amino-3-cyano-4-aryl-10-ethoxycarbonylazuleno[2,1-b]pyrans in excellent yields. mdpi.comresearchgate.net

The hydrolysis of diethyl this compound-1,3-dicarboxylate under alkaline conditions leads to ethyl this compound-1-carboxylate. oup.com This product can be further derivatized, for instance, through methylation to yield ethyl 2-methoxyazulene-1-carboxylate. oup.com However, acid hydrolysis of the dicarboxylate tends to result in polymerization, forming an insoluble black substance, likely due to the instability of the initially formed this compound. oup.com

Additionally, this compound can be obtained through the hydrolysis of 2-methoxyazulene (B14686562) using hydrobromic acid. wikipedia.org It exhibits keto-enol tautomerism and is noted to be more acidic than phenol or naphthol. wikipedia.org

The reaction of 2-chlorotropone (B1584700) or 2-methoxytropone (B1212227) with malonic ester in the presence of excess sodium ethoxide in ethanol (B145695) provides a synthetic route to diethyl this compound-1,3-dicarboxylate. oup.com This reaction underscores the role of troponoids as precursors to azulene derivatives.

Prototropic Tautomerism and Isomerism in 2 Hydroxyazulene Systems

Quantum-Chemical Characterization of Tautomeric Forms

Quantum-chemical calculations have been instrumental in elucidating the stabilities and energetic contributions of the various tautomeric and isomeric forms of hydroxyazulenes. researchgate.netmdpi.com Density Functional Theory (DFT) calculations, particularly using methods like B3LYP with a 6-311+G(d,p) basis set, have been employed to analyze these systems in both the gas phase and in aqueous solution. researchgate.netmdpi.com

Analysis in Gas Phase and Aqueous Solution

Computational studies have shown that in the gas phase (a non-polar environment), the contribution of keto forms to the tautomeric mixture of azulenols is generally higher than in an aqueous solution (a polar, amphoteric solvent). researchgate.netmdpi.com For 2-hydroxyazulene, the enol and keto forms are found in almost equal amounts in the gaseous isomeric mixture. nih.gov

The table below, derived from quantum-chemical calculations, illustrates the estimated percentage contents of the enol and keto tautomers of this compound in both the gas phase and aqueous solution.

| Tautomer/Isomer | Environment | Percentage Content (%) |

| This compound (Enol Form) | Gas Phase | ~50% |

| 2(1H)-azulenone (Keto Form) | Gas Phase | ~50% |

| This compound (Enol Form) | Aqueous Solution | >75% |

| 2(1H)-azulenone (Keto Form) | Aqueous Solution | >20% |

Energetic Contributions of Keto Isomers

The relative Gibbs energies (ΔG) are a key factor in determining the population of different isomers in a tautomeric mixture. mdpi.com Keto tautomers with relative Gibbs energies lower than 20 kJ mol⁻¹ are considered to participate significantly in the isomeric mixtures. mdpi.com

For this compound, the keto forms have exceptionally low relative energies compared to the enol forms, especially in the gas phase. mdpi.com This near-equal energy is a distinctive feature among hydroxyazulenes and explains the high proportion of the keto tautomer. mdpi.com The stability of certain keto forms is linked to the polarity of the azulene (B44059) skeleton and the acid-base properties of the carbon sites within the rings. mdpi.com The introduction of a sp3-hybridized carbon in the keto form disrupts the electron delocalization of the ring system, which generally increases the energy of the keto form relative to the fully aromatic enol form. nih.gov However, in the case of this compound, this destabilizing effect is less pronounced.

Spectroscopic Evidence for Tautomeric Species

Spectroscopic techniques provide direct experimental evidence for the existence of both enol and keto tautomers of this compound in solution. rsc.orgmdpi.com The presence of these different species is often dependent on the solvent used for the analysis. oup.com

In solvents like acetone-d6 (B32918) or dimethyl sulfoxide, the enol form of this compound is the major species detected by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. oup.comrsc.orgmdpi.com The NMR spectrum in these solvents resembles that of 2-methoxyazulene (B14686562). rsc.org

Conversely, in a less polar solvent like chloroform-d, the presence of the keto isomer, 2(1H)-azulenone, becomes significant. oup.commdpi.com This is evidenced by:

¹H NMR spectroscopy: Additional peaks appear in the spectrum in CDCl₃ compared to (CD₃)₂CO. rsc.org Specifically, signals corresponding to the CH₂ group of the keto form can be observed. mdpi.com

IR spectroscopy: A strong absorption band corresponding to a C=O bond appears in the IR spectrum in chloroform (B151607) solution, which is absent in the solid state (KBr disc). rsc.org For instance, a strong band at 1642 cm⁻¹ in chloroform is indicative of the carbonyl group in the keto tautomer. rsc.org

UV-Vis spectroscopy also confirms the solvent-dependent tautomerism. The spectrum of this compound in methanol (B129727) is typical for an azulene derivative, while in chloroform or water, the spectrum changes significantly, resembling that of 1-oxa-azulen-2-one derivatives, which have a similar keto-like structure. rsc.org The apparent enol-to-keto ratio in different solvents can be estimated from the intensities of the UV absorption bands. rsc.org

The following table summarizes the key spectroscopic evidence for the tautomers of this compound.

| Spectroscopic Technique | Solvent | Observation | Inference |

| ¹H NMR | Acetone-d₆, DMSO | Spectrum similar to 2-methoxyazulene. rsc.org | Predominance of the enol form. |

| ¹H NMR | Chloroform-d | Additional peaks, including a signal for a CH₂ group. rsc.orgmdpi.com | Presence of the keto form. |

| IR | Chloroform | Strong C=O stretching band (e.g., 1642 cm⁻¹). rsc.org | Presence of the keto form. |

| IR | KBr disc (solid state) | No carbonyl band. rsc.org | Predominance of the enol form in the solid state. |

| UV-Vis | Methanol | Typical azulene spectrum. rsc.org | Predominance of the enol form. |

| UV-Vis | Chloroform, Water | Spectrum resembles 1-oxa-azulen-2-one. rsc.org | Significant contribution from the keto form. |

Derivatization and Advanced Functionalization of 2 Hydroxyazulene

Conversion to Halogenated Azulene (B44059) Derivatives for Subsequent Coupling Reactions

The conversion of the hydroxyl group in 2-hydroxyazulene and its derivatives into a halogen is a critical step for enabling further functionalization through cross-coupling reactions. The resulting haloazulenes, particularly bromo- and iodo-derivatives, are stable and serve as versatile precursors for forming new carbon-carbon and carbon-heteroatom bonds.

One common strategy involves the direct conversion of the hydroxyl group. For instance, 2-hydroxy-6-phenylethynyl-azulene can be treated with phosphorus tribromide (PBr₃) to yield the corresponding 2-bromoazulene (B1610320) derivative in a 68% yield. scispace.com This transformation is a key step in multi-step syntheses, providing a reactive site at the 2-position for subsequent coupling reactions. scispace.com Another approach involves the conversion of this compound into 2-bromoazulene, which can then be further modified, for example, by introducing a TMS acetylene (B1199291) group suitable for 'click' reactions. beilstein-journals.orgnih.gov

In other cases, the azulene core is first elaborated before the hydroxyl group is halogenated. Diethyl this compound-1,3-dicarboxylate, an orange-colored compound, can be alkylated and then brominated at the 6-position. scispace.comrsc.org The resulting product can then undergo further transformations before the hydroxyl group is eventually converted to a halogen. For example, after a Sonogashira coupling and thermal dealkoxycarboxylation, the resulting 2-hydroxy-6-phenylethynyl-azulene is converted to 2-bromo-6-phenylethynylazulene using PBr₃. scispace.comrsc.org

The halogenation of azulene derivatives is not limited to the 2-position. For example, the reaction of pyrone-fused azulene derivatives, synthesized from 2-hydroxyazulenes, with N-bromosuccinimide (NBS) can lead to mono- and di-bromo derivatives that are also suitable for palladium-catalyzed cross-coupling reactions. nih.gov Treatment of this compound with three equivalents of bromine has been shown to afford 1,1,3-tribromoazulen-2-one. josai.ac.jp

Table 1: Selected Halogenation Reactions of this compound Derivatives

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Hydroxy-6-phenylethynyl-azulene | PBr₃ | 2-Bromo-6-phenylethynyl-azulene | 68% | scispace.com |

| This compound | Multiple steps | 2-Bromoazulene | N/A | beilstein-journals.orgnih.gov |

| Diethyl this compound-1,3-dicarboxylate | Multiple steps including PBr₃ | 2-Bromo-6-phenylethynyl-azulene | N/A | scispace.comrsc.org |

| Pyrone-fused azulene derivative | 1 equiv. NBS | Monobromide | 42% | nih.gov |

| Pyrone-fused azulene derivative | 2 equiv. NBS | Dibromide | 91% | nih.gov |

Synthesis of Aminated and Other Heteroatom-Substituted Analogues

The introduction of nitrogen and other heteroatoms into the azulene framework, starting from this compound derivatives, is a valuable strategy for tuning the electronic and physical properties of the resulting compounds. Aminated azulenes, in particular, are of interest for their potential applications in materials and medicinal chemistry.

A direct method for amination involves the oxidative amination of diethyl this compound-1,3-dicarboxylate. oup.com The reaction of this substrate with secondary amines such as morpholine, pyrrolidine, and piperidine (B6355638) in the presence of copper(II) acetate (B1210297) leads to the formation of the corresponding 6-aminoazulene derivatives. oup.com This method provides a pathway to introduce amino groups at the seven-membered ring of the azulene core.

The hydroxyl group at the 2-position can also be a precursor for the synthesis of 2-aminoazulene derivatives. Synthetic methods have been developed that allow for the preparation of azulenes with an amino or hydroxy group at the 2-position, which can then be converted to other functional groups. nih.govmdpi.com For example, the reaction of 2H-cyclohepta[b]furan-2-ones with active methylene (B1212753) compounds like cyanoacetate (B8463686) can yield 2-hydroxy- and 2-aminoazulene derivatives. nih.govmdpi.com More specifically, the reaction of tropone (B1200060) derivatives bearing a leaving group at the 2-position with active methylenes provides 2-amino- and this compound derivatives in excellent yields. nih.govmdpi.com

Furthermore, N-(Azulen-2-yl)pyrrolidine can be synthesized from this compound, demonstrating the conversion of the hydroxyl group to a nitrogen-containing substituent. researchgate.net

Table 2: Synthesis of Aminated Azulene Derivatives from this compound Precursors

| Starting Material | Reagent(s) | Product | Position of Amination | Reference |

|---|---|---|---|---|

| Diethyl this compound-1,3-dicarboxylate | Morpholine, Cu(II) acetate | 6-Morpholinoazulene derivative | 6 | oup.com |

| Diethyl this compound-1,3-dicarboxylate | Pyrrolidine, Cu(II) acetate | 6-Pyrrolidinoazulene derivative | 6 | oup.com |

| Diethyl this compound-1,3-dicarboxylate | Piperidine, Cu(II) acetate | 6-Piperidinoazulene derivative | 6 | oup.com |

| This compound | Pyrrolidine | N-(Azulen-2-yl)pyrrolidine | 2 | researchgate.net |

Formation of Azulene-Containing Monomers for Polymerization

The incorporation of the azulene moiety into polymers is a promising avenue for creating new materials with interesting optical and electronic properties. This compound serves as a valuable starting material for the synthesis of azulene-containing monomers that can undergo polymerization.

A key example is the synthesis of azulene-2-yl methacrylate (B99206). beilstein-journals.orgnih.gov This monomer can be prepared from this compound. A more complex monomer, a triazole-containing azulene methacrylate, has also been synthesized starting from this compound. beilstein-journals.orgnih.gov The synthesis involves converting this compound to 2-bromoazulene, followed by the introduction of a TMS acetylene group. beilstein-journals.orgnih.gov A subsequent 'click' reaction yields a triazole, which is then transformed into the final methacrylate monomer. beilstein-journals.orgnih.gov

These monomers can then be subjected to polymerization reactions. For instance, both azulene-2-yl methacrylate and the triazole-containing azulene methacrylate have been successfully polymerized using free radical polymerization with azobis(isobutyronitrile) (AIBN) as the initiator. beilstein-journals.orgnih.gov This process yielded polymers with number-average molecular weights (Mₙ) of 13500 Da and 13600 Da, respectively, and good solubility in organic solvents. beilstein-journals.orgnih.gov

Table 3: Azulene-Containing Monomers Synthesized from this compound

| Starting Material | Monomer Product | Polymerization Method | Resulting Polymer Mₙ (Da) | Reference |

|---|---|---|---|---|

| This compound | Azulene-2-yl methacrylate | Free radical (AIBN) | 13500 | beilstein-journals.orgnih.gov |

Application in Cross-Coupling Reactions for Extended π-Systems (e.g., Suzuki, Heck)

The halogenated derivatives of this compound are pivotal intermediates for constructing extended π-conjugated systems through transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the precise formation of C-C bonds, linking the azulene core to other aromatic or unsaturated moieties.

The Sonogashira coupling is frequently employed to introduce alkynyl groups. For example, 2-bromo-6-phenylethynyl-azulene, synthesized from a this compound precursor, can undergo another Sonogashira coupling to create di(phenylethynyl)azulene isomers. scispace.comrsc.org These reactions are crucial for synthesizing molecules with specific substitution patterns to study their optoelectronic properties. scispace.com

The Suzuki-Miyaura coupling is another powerful tool for extending the π-system of azulene. 2,6-Dibromoazulene, which can be synthesized in a multi-step process starting from a tropolone (B20159) derivative that can be considered a precursor to 2-hydroxyazulenes, has been coupled with a fluorene-based diboronic ester to furnish azulene-fluorene conjugated polymers. beilstein-journals.org The stability of 2-iodoazulene (B3051789) makes it a favorable substrate for Suzuki coupling with boronic acid esters to create azulenyl-thiophene derivatives, which are of interest for applications in organic field-effect transistors (OFETs). mdpi.com

Stille cross-coupling has also been utilized, for example, in the reaction of 1,3-dibromo-2-arylazulenes with bis(trimethylstannyl)thiophene to yield poly(2-arylazulene-alt-thiophene)s. nih.gov While this example starts from a different azulene precursor, the principle of using haloazulenes for such couplings is well-established and applicable to derivatives from this compound. Palladium-catalyzed C-H bond activation is another emerging strategy, as seen in the reaction of a 2-chloroazulene (B13735303) derivative with tetrathiafulvalene (B1198394) (TTF) to generate tetra(2-azulenyl)TTF. nih.gov

These cross-coupling reactions are indispensable for creating a wide range of azulene-based materials with tailored electronic and photophysical properties, demonstrating the importance of the initial functionalization of this compound.

Table 4: Examples of Cross-Coupling Reactions with Azulene Derivatives

| Azulene Substrate | Coupling Partner | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 2-Bromo-6-phenylethynyl-azulene | Phenylacetylene | Sonogashira | Di(phenylethynyl)azulene | scispace.comrsc.org |

| 2,6-Dibromoazulene | Fluorene-diboronic ester | Suzuki-Miyaura | Azulene-fluorene polymer | beilstein-journals.org |

| 2-Iodoazulene | Thiophene-boronic acid ester | Suzuki-Miyaura | 2-(2-Azulenyl)-5-chlorothiophene | mdpi.com |

Computational Chemistry and Theoretical Investigations of 2 Hydroxyazulene

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It has proven to be a versatile and popular tool in computational chemistry and physics. DFT calculations have been employed to determine the structural and electronic properties of 2-hydroxyazulene.

For instance, in studies of electron donor-acceptor complexes involving this compound and fullerenes, DFT calculations have shown that the HOMO is localized on the azulene (B44059) moiety, while the LUMO is situated on the fullerene. This finding is significant for understanding charge transfer processes in such complexes

Photophysical and Electrochemical Behavior of 2 Hydroxyazulene and Its Derivatives

Electronic Transitions and Spectroscopic Properties (S0 → S1, S0 → S2, S0 → S3)

The electronic absorption spectrum of azulene (B44059) and its derivatives is characterized by several distinct bands corresponding to transitions from the ground state (S₀) to various excited singlet states (S₁, S₂, S₃, etc.). researchgate.netlibretexts.orgau.dk These transitions are responsible for the molecule's signature color and rich photophysical behavior. wikipedia.org

The absorption bands of azulenes can be generally categorized into four spectral regions: researchgate.net

S₀ → S₁ Transition: This transition occurs at wavelengths greater than 500 nm, appearing in the visible region of the spectrum. researchgate.net It is typically weak, which contributes to the blue color of the compound (as red/yellow light is absorbed). acs.org The S₀–S₁ energy gap in azulene is notably smaller than in naphthalene. acs.orgnih.gov

S₀ → S₂ Transition: A strong absorption band related to the transition to the second excited state (S₂) is observed between 350 nm and 500 nm. researchgate.net This transition is crucial as it populates the state from which fluorescence typically originates in azulenes. rsc.org

S₀ → S₃ Transition: Another strong absorption band is found in the ultraviolet range, typically between 250 nm and 350 nm, corresponding to the S₀ → S₃ transition. researchgate.net

Higher Energy Transitions: Transitions to even higher excited states (e.g., S₀ → S₄) occur at wavelengths below 250 nm. researchgate.net

The specific wavelengths and intensities (molar extinction coefficients) of these transitions are sensitive to the substitution pattern on the azulene core. For instance, in a series of di(phenylethynyl)azulene isomers, the S₀ → S₂ transition, which is vital for fluorescence, showed the highest molar extinction coefficient in the 2,6-substituted isomer. rsc.org The introduction of a hydroxyl group at the 2-position, as in 2-hydroxyazulene, influences these electronic transitions. For example, the oxidation product of an azulene-based probe, a 6-hydroxyazulene derivative, exhibited a maximum absorption (λₘₐₓ) at 335 nm. acs.orgnih.gov

Table 1: General Spectral Regions for Electronic Transitions in Azulene Systems

| Transition | Wavelength Range | Relative Intensity |

|---|---|---|

| S₀ → S₁ | > 500 nm | Weak |

| S₀ → S₂ | 350 - 500 nm | Strong |

| S₀ → S₃ | 250 - 350 nm | Strong |

Data compiled from reference researchgate.net.

Fluorescence Characteristics and Kasha's Rule Violation in Azulene Systems

One of the most remarkable photophysical properties of azulene and its derivatives is their fluorescence behavior, which represents a classic exception to Kasha's rule. wikipedia.orgchemrxiv.org Kasha's rule states that photon emission (fluorescence or phosphorescence) should only occur from the lowest excited state of a given multiplicity (e.g., S₁ for singlets). wikipedia.org However, azulene systems predominantly exhibit fluorescence from the second excited singlet state (S₂). acs.orgnih.govresearchgate.netresearchgate.net

This anomalous emission is due to the unique energy landscape of azulene's excited states. beilstein-journals.org The key factors are:

An unusually large energy gap between the S₂ and S₁ states (up to 15,000 cm⁻¹). beilstein-journals.org

A very fast, efficient non-radiative internal conversion from S₁ to S₀. acs.orgnih.gov

A much slower internal conversion from S₂ to S₁, which cannot compete effectively with radiative decay from S₂. acs.orgnih.gov

Consequently, upon excitation to S₂ (or higher states followed by relaxation to S₂), the molecule is more likely to emit a photon to return to the ground state (S₂ → S₀ fluorescence) rather than first undergoing internal conversion to S₁. acs.orgnih.govrsc.org This S₂ → S₀ fluorescence is a hallmark of the azulene chromophore. rsc.org

The fluorescence properties are also highly dependent on the molecular structure and environment. For example, diethyl 2-amino-6-hydroxyazulene-1,3-dicarboxylate shows solvatofluorochromism, where the emission wavelength shifts to longer wavelengths (bathochromic shift) with increasing solvent polarity, which is characteristic of an intramolecular charge transfer (ICT) fluorophore. acs.orgnih.gov The emission bands for various di(phenylethynyl)azulene isomers were found in the range of 416 nm to 484 nm. rsc.org

Redox Processes and Electrochemical Potentials

The electrochemical behavior of azulene derivatives is governed by their unique electronic structure, which allows for stable redox states. ctsc.org.zaawi.deedtechbooks.org The electron-rich five-membered ring and the electron-deficient seven-membered ring confer both electron-donating and electron-accepting capabilities to the molecule. wikipedia.orgmdpi.com The redox potentials of these compounds can be tuned by introducing various substituents onto the azulene core. mdpi.com For example, some azulene derivatives exhibit reversible reduction processes, making them promising for applications in electrochemical sensing. researchgate.netresearchgate.net

The reduction of azulene-based compounds can proceed through discrete single-electron transfer steps. Cyclic voltammetry studies on certain di(1-azulenyl)(6-azulenyl)methylium cations have revealed a reversible two-step, one-electron reduction process. acs.org This indicates that the molecule can accept two electrons sequentially, forming first a neutral radical and then a monoanion. acs.org The potential difference between the first and second reduction waves is often small, which points to the generation of a highly amphoteric neutral radical intermediate. acs.org

The single-electron reduction of cationic azulene species can lead to the formation of persistent neutral radicals. acs.orgyoutube.commasterorganicchemistry.com For instance, the electrochemical reduction of di(1-azulenyl)(6-azulenyl)methylium cations generates a neutral radical that is remarkably stable. acs.org The stability of this radical is attributed to two main factors:

Delocalization: The unpaired electron is extensively delocalized over all three azulene rings, as confirmed by Electron Spin Resonance (ESR) spectroscopy. acs.org

Steric Protection: Bulky substituents, such as tert-butyl groups, can sterically hinder dimerization or reaction with other species, thus protecting the radical center. acs.org

This high stability is further supported by the "capto-dative" effect, where the radical is stabilized by both electron-donating (the 1-azulenyl groups) and electron-accepting (the 6-azulenyl group) substituents. acs.org

Azulene derivatives can function as effective electron acceptors, a property that can be enhanced by attaching electron-withdrawing groups to the core structure. mdpi.comresearchgate.net The presence of a cyano group, for example, strengthens the electron-acceptor character of the azulene system. mdpi.com The reduction potential of a compound is a direct measure of its electron-acceptor ability; a less negative or more positive reduction potential indicates a stronger electron acceptor.

The electrochemical properties of di(1-azulenyl)(6-azulenyl)methylium cations illustrate this relationship. These cations undergo a two-stage reduction, and the small numerical sum of their first and second reduction potentials points to the formation of a highly amphoteric neutral radical. acs.org This amphoteric nature—the ability to act as both an electron donor and acceptor—is a direct consequence of the capto-dative substitution by the different azulenyl groups, which stabilizes both the cationic and anionic forms of the radical. acs.org

Generation and Stability of Neutral Radicals

Structure-Property Relationships in Optoelectronic Contexts

The optical and electronic properties of azulene derivatives are highly tunable, making them attractive candidates for optoelectronic applications such as organic electronics and solar cells. nih.govrsc.orgacs.orgresearchgate.net A key area of research is understanding the relationship between the molecular structure and the resulting properties. chemrxiv.org

The substitution pattern on the azulene core has a profound impact on its optoelectronic performance. researchgate.net Theoretical calculations and experimental work have shown that connecting functional groups at the 2- and 6-positions is particularly promising for creating low band-gap conjugated materials. mdpi.comrsc.org This specific connectivity allows for efficient delocalization of π-electrons along the main dipolar axis of the azulene molecule, leading to desirable properties like intense luminescence. rsc.org

Furthermore, the introduction of electron-donating or electron-withdrawing substituents can significantly alter the HOMO-LUMO energy gap. beilstein-journals.org For example, in certain polyazulenes, protonation of the seven-membered ring generates a stable tropylium (B1234903) cation, which acts as a strong electron acceptor and lowers the polymer's band gap. beilstein-journals.org This stimuli-responsive behavior, where optical and electronic properties change upon exposure to external stimuli like acids, is a key feature being explored for switches and sensors. researchgate.netrsc.org The strategic functionalization of the this compound scaffold and its derivatives allows for the fine-tuning of these structure-property relationships, paving the way for advanced materials with tailored optoelectronic functions. mdpi.com

2 Hydroxyazulene As a Synthon in Advanced Materials Research

Building Block for π-Conjugated Systems and Organic Electronics

The azulene (B44059) nucleus is a promising candidate for constructing optoelectronic materials due to its narrow HOMO-LUMO energy gap, large dipole moment, and stimuli-responsive behavior. nih.govbeilstein-journals.org 2-Hydroxyazulene provides a convenient entry point for incorporating this unique scaffold into extended π-conjugated systems, which are the cornerstone of organic electronics. ontosight.ainih.gov By converting the hydroxyl group into other functionalities, chemists can create azulene-based monomers suitable for polymerization or for building discrete donor-acceptor molecules. beilstein-journals.org

The incorporation of azulene units into polymer backbones is a key strategy for developing novel functional materials for applications like organic field-effect transistors (OFETs) and photovoltaic cells. beilstein-journals.orgbeilstein-journals.org this compound is a valuable precursor for synthesizing the necessary monomers for these polymerization reactions. beilstein-journals.org

A common synthetic strategy involves the conversion of this compound into a more reactive monomer. For example, it can be transformed into azulene-2-yl methacrylate (B99206) by reaction with methacryloyl chloride. beilstein-journals.org This methacrylate monomer can then undergo free radical polymerization to produce polymers with azulene units as pendant groups. beilstein-journals.org Another approach is to convert this compound into 2-bromoazulene (B1610320), a versatile building block for cross-coupling reactions like Suzuki or Stille polymerizations. beilstein-journals.org These reactions allow for the integration of the azulene unit directly into the main chain of conjugated polymers. beilstein-journals.orgresearchgate.net For instance, copolymers such as poly(2-arylazulene-alt-thiophene) and azulene-fluorene copolymers have been synthesized using azulene-containing monomers derived from precursors like this compound. beilstein-journals.org

The connectivity of the azulene unit within the polymer chain significantly influences the material's properties. beilstein-journals.orgbeilstein-journals.org While 1,3- and 4,7-linkages are common, the 2,6-connectivity is particularly sought after. researchgate.netnih.gov This specific linkage aligns the dipoles of the azulene units in a head-to-tail fashion, which facilitates electron delocalization along the polymer backbone and can lead to materials with lower bandgaps and improved charge transport properties. researchgate.netrsc.org Research has shown that 2,6-connected azulene-based conjugated polymers can exhibit excellent n-type transistor performance, making them highly valuable for organic electronics. researchgate.netnih.gov

Table 1: Examples of Polymers and Copolymers Derived from this compound Precursors

| Polymer/Copolymer Name | Monomer Derived from this compound | Polymerization Method | Key Research Findings |

| Azulene-2-yl methacrylate polymer | Azulene-2-yl methacrylate | Free Radical Polymerization | Creates polymers with azulene as a pendant group. beilstein-journals.org |

| Triazole-containing azulene methacrylate polymer | Triazole-containing azulene methacrylate | Free Radical Polymerization | Demonstrates the versatility of "click" chemistry for monomer synthesis. beilstein-journals.org |

| Poly(2-arylazulene-alt-thiophene) | 1,3-dibromo-2-arylazulenes | Stille Coupling | Functionalization at the 2-position influences polymer properties. beilstein-journals.orgresearchgate.net |

| Azulene-fluorene copolymers | 2,6-dibromoazulene | Suzuki Coupling | 2,6-connectivity leads to high thermal stability and reversible color changes upon protonation. beilstein-journals.org |

| Poly[2,6-aminoazulene] | Monomers for Buchwald-Hartwig reaction | Buchwald-Hartwig Coupling | Creates a head-to-tail alignment of dipoles, facilitating electron delocalization. beilstein-journals.orgresearchgate.net |

The intrinsic electronic structure of azulene, with its electron-donating five-membered ring and electron-withdrawing seven-membered ring, makes it an ideal "donor-acceptor" molecule. nih.govrsc.org This inherent polarity can be harnessed to design sophisticated donor-acceptor (D-A) systems, which are fundamental to materials for nonlinear optics, photovoltaics, and molecular electronics. mdpi.comresearchgate.net this compound serves as a key starting material for synthesizing these systems, as the hydroxyl group can be readily modified to attach various electron-accepting or electron-donating moieties. ontosight.ainih.gov

The design of these systems often involves coupling the azulene unit (the donor) with a strong electron acceptor. nih.gov For example, azulene-substituted 1,1,4,4-tetracyanobutadienes (AzTCBDs) have been synthesized by reacting 1-ethynylazulenes (which can be prepared from azulene precursors) with tetracyanoethylene (B109619) (TCNE), a powerful electron acceptor. nih.gov The resulting D-A molecules exhibit interesting optical and electrochemical properties, including electrochromism, where the material changes color in response to an applied voltage. nih.gov

Theoretical studies, such as molecular electrostatic potential (MESP) analysis, have confirmed the through-space effect (TSE) in azulene, which is responsible for its donor-acceptor characteristics without the need for explicit donor and acceptor groups. rsc.org This effect arises from a strong polarization of electron density within the molecule. rsc.org By creating oligomeric chains of azulene, this effect can be amplified, leading to significant electronic polarization and strong donor-acceptor properties. rsc.org Quantum mechanical calculations on complexes between azulene derivatives (including this compound) and fullerenes further illustrate this principle, showing that the highest occupied molecular orbital (HOMO) is localized on the azulene (donor) while the lowest unoccupied molecular orbital (LUMO) is on the fullerene (acceptor). researchgate.netresearchgate.net

Table 2: Representative Azulene-Based Donor-Acceptor Systems

| Donor Moiety (Derived from Azulene) | Acceptor Moiety | System Type | Key Properties and Findings |

| 1-Ethynylazulenes | Tetracyanoethylene (TCNE) | Small Molecule (AzTCBDs) | Exhibits multi-step color changes under electrochemical redox conditions (electrochromism). nih.gov |

| This compound | Fullerene (C60/C70) | Molecular Complex | HOMO is localized on the azulene donor, LUMO on the fullerene acceptor; demonstrates charge-transfer character. researchgate.netresearchgate.net |

| Di(phenylethynyl)azulene | (Internal D-A character) | Small Molecule Chromophore | The 2,6-isomer shows intense luminescence and strong stimuli-responsive behavior upon protonation. rsc.org |

| Polyazulene chain | (Internal D-A character) | Polymer | Oligomeric chains exhibit substantial electronic polarization between the terminal units due to the through-space effect. rsc.org |

Functional Polymers and Copolymers Incorporating Azulene Units

Integration into Molecular Switches and Sensors

The unique photophysical properties and stimuli-responsiveness of the azulene core make its derivatives, including those synthesized from this compound, excellent candidates for molecular switches and sensors. researchgate.netnih.gov These smart materials can change their properties, such as color or fluorescence, in response to external stimuli like pH changes, the presence of specific ions, or light. researchgate.netdntb.gov.ua

A key feature of many azulene-based systems is their response to protonation. researchgate.net The electron-rich five-membered ring is susceptible to attack by acids, which alters the π-conjugated system and leads to dramatic changes in the molecule's absorption and emission spectra. researchgate.netrsc.org This behavior is the basis for their use as pH sensors and acid-activated switches. For example, 2,6-di(phenylethynyl)azulene exhibits a significant increase in emission intensity upon protonation. rsc.org This "turn-on" fluorescence is a highly desirable characteristic for sensing applications.

Furthermore, the azulene scaffold can be functionalized to create selective chemosensors for various analytes. dntb.gov.ua By attaching specific receptor groups to the azulene core, often via the reactive handle provided by a hydroxyl group, sensors that exhibit a colorimetric (visual color change) or fluorescent response upon binding to a target ion or molecule can be developed. nih.govacs.org For instance, azulene derivatives have been designed to act as fluorescent probes for detecting reactive oxygen and nitrogen species (ROS/RNS) and as colorimetric sensors for metal ions like mercury. nih.govdntb.gov.ua

Table 3: Examples of Azulene-Based Molecular Switches and Sensors

| System | Type | Target Stimulus/Analyte | Principle of Operation |

| 2,6-di(phenylethynyl)azulene | Molecular Switch / pH Sensor | Protons (Acid) | Protonation of the five-membered ring leads to a significant increase in fluorescence intensity. rsc.org |

| Diethyl 2-amino-6-hydroxyazulene-1,3-dicarboxylate | Fluorescent Probe | Reactive Oxygen Species (H₂O₂) | Oxidation of a boronate ester precursor yields the highly fluorescent hydroxyazulene product. nih.govacs.org |

| 2,2'-(ethane-1,2-diylbis((2-(azulen-2-ylamino)-2-oxoethyl)azanediyl))diacetic acid | Chemosensor | Mercury Ions (Hg²⁺) | Complexation with the metal ion induces a colorimetric and voltammetric response. dntb.gov.ua |

| Azulene-boronate esters | Colorimetric Sensor | Fluoride (B91410) Ions (F⁻) | Interaction with fluoride ions causes a distinct visual color change. dntb.gov.ua |

Contributions to Conductive Charge-Transfer Complexes

Charge-transfer (CT) complexes are assemblies of two or more molecules, consisting of an electron donor and an electron acceptor, held together by electrostatic forces. wikipedia.orgbyjus.com In some cases, the transfer of charge between the donor and acceptor is significant enough to impart electrical conductivity to the material, leading to the formation of organic conductors or semiconductors. wikipedia.orgibs.re.kr The azulene moiety, with its electron-rich nature, is an excellent electron donor for the formation of such complexes. researchgate.net

This compound and its derivatives can form CT complexes with strong electron acceptors like tetracyanoquinodimethane (TCNQ) and fullerenes (C60, C70). researchgate.netibs.re.kr In these complexes, an electron is transferred from the azulene unit to the acceptor molecule. wikipedia.org This process creates charge carriers (electrons and holes) that can migrate through the material when an electric potential is applied, giving rise to electrical conductivity. google.com

Crystals of these CT complexes often feature a unique stacked structure, where donor and acceptor molecules are arranged in separate, parallel columns. wikipedia.orgibs.re.kr This architecture facilitates the movement of charge along the stacks, which is crucial for achieving high conductivity. google.com For example, the CT complex formed between tetrathiafulvalene (B1198394) (TTF) and TCNQ was the first purely organic conductor discovered, and it relies on this segregated stacking arrangement. wikipedia.org Similarly, CT complexes involving azulene donors are being investigated for their potential as novel organic electronic materials. researchgate.netibs.re.kr Theoretical calculations on complexes of this compound with fullerenes confirm that the charge transfer localizes the HOMO on the azulene and the LUMO on the fullerene, a prerequisite for the electronic properties of these materials. researchgate.netresearchgate.net

Table 4: Examples of Conductive Charge-Transfer (CT) Complexes with Azulene Derivatives

| Electron Donor | Electron Acceptor | Complex Type | Significance in Materials Research |

| This compound | Fullerene (C60, C70) | Donor-Acceptor Complex | Theoretical studies show clear charge separation, with HOMO on azulene and LUMO on fullerene, indicating potential for electronic applications. researchgate.netresearchgate.net |

| Phenazine (Donor) | TCNQ (Acceptor) | Organic Charge-Transfer Complex | While not directly using azulene, this system demonstrates the principle of enhancing conductivity and stability via CT complex formation for battery applications. ibs.re.kr |

| Tetrathiafulvalene (TTF) | TCNQ | Prototypical Organic Conductor | The first discovered purely organic conductor, its structure of separate donor/acceptor stacks is a model for designing other conductive CT complexes. wikipedia.org |

| Perylene | Iodine | Charge-Transfer Salt | Early example (1954) of a conductive CT salt, demonstrating the potential of aromatic hydrocarbons as donors. wikipedia.org |

Future Research Trajectories in 2 Hydroxyazulene Chemistry

Exploration of Novel Synthetic Routes and Derivatization Strategies

While classical methods for azulene (B44059) synthesis, such as the Ziegler-Hafner and Nozoe procedures, have been foundational, future research is increasingly directed towards more efficient, flexible, and regioselective synthetic strategies. mdpi.comresearchgate.net The development of novel routes starting from simple and inexpensive materials is a key objective to broaden the accessibility of the azulene scaffold for various applications. helsinki.fi For 2-hydroxyazulene specifically, methods involving the reaction of troponoids (like 2-chlorotropone) with active methylene (B1212753) compounds such as cyanoacetate (B8463686) have proven effective. nih.govjst.go.jp Another established route involves starting from 2H-cyclohepta[b]furan-2-ones. nih.gov

Future synthetic endeavors will likely focus on:

Versatile Building Blocks: The synthesis of versatile this compound-based building blocks is crucial for creating a diverse library of derivatives. For example, converting this compound into 2-bromoazulene (B1610320) or other halogenated intermediates provides a gateway for subsequent cross-coupling reactions like Suzuki-Miyaura coupling. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org This allows for the systematic introduction of various aryl, heteroaryl, or alkynyl groups to precisely tune the molecule's properties. mdpi.commdpi.com

Multi-component Reactions: Designing one-pot, multi-component reactions offers an efficient pathway to complex azulene-fused heterocycles. The reaction of this compound derivatives with aldehydes and malononitrile (B47326) to form azuleno[2,1-b]pyrans is an example of this elegant approach. mdpi.commdpi.com

The strategic derivatization of the this compound scaffold is paramount. Introducing electron-donating or electron-withdrawing groups at specific positions on either the five- or seven-membered ring can significantly alter the electronic and optical properties, enabling the rational design of molecules for targeted applications. iiste.org

Deeper Computational and Theoretical Insights into Electronic Structure and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), serves as an indispensable tool for understanding and predicting the behavior of this compound. iiste.orgresearchgate.netresearchgate.net Theoretical studies provide crucial insights into its electronic structure, spectroscopic properties, and reactivity, guiding synthetic efforts and the design of new functional materials. mdpi.com

Future research in this area will likely concentrate on:

Electronic Properties and Substituent Effects: High-level quantum mechanical calculations will continue to refine our understanding of how substituents influence the frontier molecular orbitals (HOMO and LUMO) of this compound. researchgate.net Studies have shown that electron-donating groups like the hydroxyl group increase the HOMO and LUMO energy levels, while electron-withdrawing groups have the opposite effect. iiste.org A deeper theoretical grasp of these effects is essential for tuning the HOMO-LUMO gap, which dictates the molecule's color and electrochemical behavior. acs.org

Excited-State Intramolecular Proton Transfer (ESIPT): this compound is a candidate for ESIPT, a photochemical process where a proton moves from the hydroxyl group to a proton-accepting site within the same molecule in the excited state. wikipedia.orgmdpi.comcyu.fr This process is often associated with a large Stokes shift (a significant difference between absorption and emission wavelengths), which is a highly desirable property for applications in fluorescent probes, sensors, and OLEDs. cyu.frfrontiersin.org TD-DFT calculations are critical for mapping the potential energy surfaces of the excited states, determining the energy barriers for proton transfer, and rationalizing the photophysical properties of both the enol and the proton-transferred keto tautomer. mdpi.comrsc.orgnih.govmdpi.com

Reactivity Prediction: Computational models can predict the regioselectivity of electrophilic and nucleophilic attacks on the azulene core. mdpi.com The electron-rich five-membered ring is generally more susceptible to electrophilic substitution, while the electron-deficient seven-membered ring is targeted by nucleophiles. mdpi.comacs.org Theoretical calculations can quantify the electron densities at each position, providing a more nuanced and predictive model of reactivity that can guide the synthesis of complex, multi-substituted azulene derivatives.

Development of Advanced Functional Materials with Tuned Optoelectronic Properties

The unique optoelectronic characteristics of the azulene core make it an attractive building block for a new generation of organic functional materials. acs.orgresearchgate.netrsc.orgnih.gov Research is focused on incorporating this compound and its derivatives into materials designed for specific, high-performance applications.

Key future research trajectories include:

Organic Electronics: Azulene-based materials are being actively investigated for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). mdpi.combeilstein-journals.orgnih.gov The inherent donor-acceptor nature of the azulene skeleton is advantageous for charge transport. rhhz.net Future work will involve synthesizing 2,6-connected azulene polymers, which are predicted to have particularly high charge carrier mobility due to the alignment of the molecular dipoles along the polymer backbone. acs.orgjst.go.jprsc.org Derivatizing this compound allows for the tuning of energy levels to match electrodes and other materials within a device, optimizing efficiency.

Stimuli-Responsive Materials and Sensors: The electronic properties and visible color of azulene derivatives can be highly sensitive to their environment, making them excellent candidates for chemical sensors. nih.govrsc.org Protonation with acid, for instance, can cause dramatic and reversible color changes (halochromism). acs.orgrsc.org This stimuli-responsive behavior can be harnessed to detect acids, bases, or specific metal ions. Future research will focus on creating more selective and sensitive sensors by attaching specific receptor units to the this compound core.

Nonlinear Optical (NLO) Materials: The significant dipole moment and hyperpolarizability of azulene derivatives make them promising for NLO applications. rhhz.net By controlling the substitution pattern, particularly with strong donor and acceptor groups, the NLO response can be maximized. The 2,6-substitution pattern is considered especially promising for enhancing these properties. rsc.org

By combining innovative synthesis, predictive theoretical modeling, and creative materials design, the full potential of this compound as a versatile platform for advanced technologies is steadily being unlocked.

Q & A

Q. How should researchers document synthetic protocols for this compound to ensure reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.